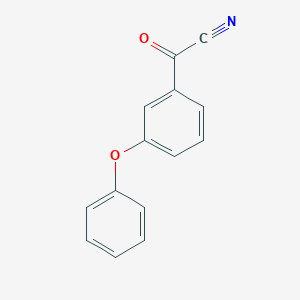

3-Phenoxybenzoyl cyanide

概要

説明

3-Phenoxybenzoyl cyanide is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 . It is a solid substance that is stored at room temperature .

Synthesis Analysis

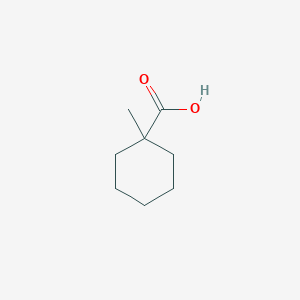

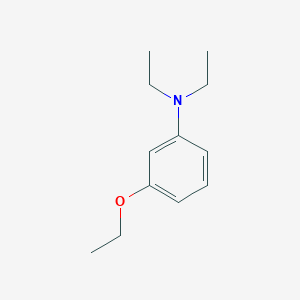

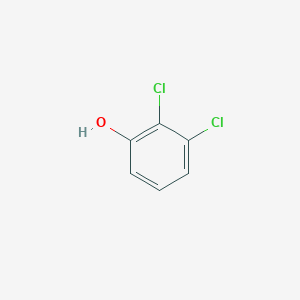

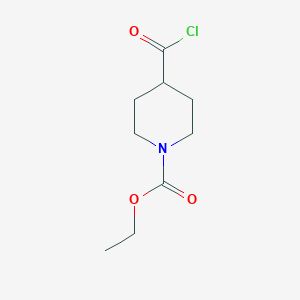

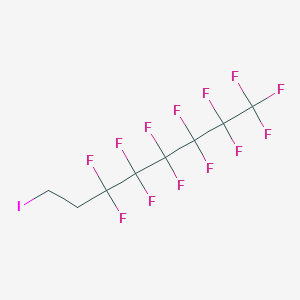

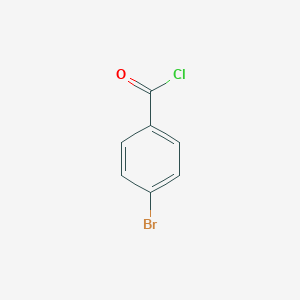

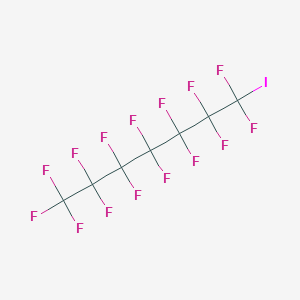

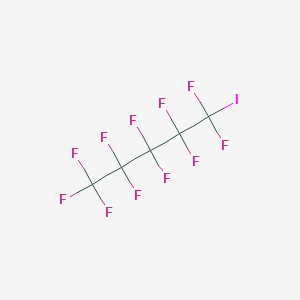

The synthesis of 3-Phenoxybenzoyl cyanide involves the reaction of 3-phenoxybenzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N . The reaction is carried out at room temperature with vigorous stirring for 1 hour .Molecular Structure Analysis

The molecular structure of 3-Phenoxybenzoyl cyanide is represented by the formula C14H9NO2 .Chemical Reactions Analysis

Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .Physical And Chemical Properties Analysis

3-Phenoxybenzoyl cyanide is a solid substance that is stored at room temperature . It has a predicted melting point of 129.21°C and a predicted boiling point of 352.5°C at 760 mmHg . Its predicted density is 1.2 g/cm3 .科学的研究の応用

Oligodeoxyribonucleotide Synthesis : The 3-Methoxy-4-phenoxybenzoyl group, a derivative, is effective for protecting exocyclic amino groups of nucleosides, resulting in stable, acid-resistant oligodeoxyribonucleotides crucial for solid support synthesis (Mishra & Misra, 1986).

Benzoylation Methodology : Benzoyl cyanide is used in an ionic liquid as a green and mild alternative for efficient and selective benzoylation of nucleosides and other molecules at ambient temperatures, highlighting its role in green chemistry applications (Prasad et al., 2005).

Cyanide Detection : Hexaphenylbenzene-based receptor 3 provides a method for detecting cyanide ions in aqueous media, acting as a set-reset memorized sequential logic circuit. This showcases its role in environmental monitoring and safety (Pramanik et al., 2014).

Chemical Reactions : 3-Chloro-1,2-benzisothiazole, a related compound, reacts with various nucleophiles to produce products involving the fission of the thiazole ring. This understanding is crucial for synthetic chemistry applications (Carrington et al., 1971).

Human Exposure Monitoring : A nanobody-alkaline phosphatase fusion protein-based direct competitive fluorescence enzyme immunoassay is developed for detecting 3-phenoxybenzoic acid in urine, a significant step in monitoring human exposure to certain chemicals (Huo et al., 2018).

Biomedical Applications : A novel anion probe 3 effectively detects cyanide in real samples, with high selectivity and reversible activity in the presence of Cu(2+) ions. This has potential in biomedical applications for real-time cyanide monitoring (Bhardwaj & Singh, 2015).

Safety And Hazards

Cyanide gas is highly toxic and volatile, and it is among the most typical toxic and harmful pollutants to human health and the environment found in industrial waste gas . In the military context, cyanide gas has been used as a systemic toxic agent . Exposure to cyanide gas can cause severe skin burns and eye damage, and may cause respiratory irritation .

将来の方向性

The research progress on materials capable of affecting cyanide gas adsorption and catalytic degradation is being discussed in depth . The advantages and disadvantages of various materials are being summarized, and suggestions are being provided for future research directions with respect to cyanide gas elimination materials .

特性

IUPAC Name |

3-phenoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJUQCDEOCYPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210770 | |

| Record name | Acetonitrile, (m-phenoxyphenyl)oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenoxybenzoyl cyanide | |

CAS RN |

61775-25-5 | |

| Record name | Acetonitrile, (m-phenoxyphenyl)oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, (m-phenoxyphenyl)oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。